
2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core substituted with an aminophenyl group at the 2-position, a bromine atom at the 6-position, and a carboxylic acid group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of quinoline derivatives, followed by the introduction of the aminophenyl group through a nucleophilic substitution reaction. The carboxylic acid group can be introduced via oxidation reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form different derivatives.
Reduction: The nitro group in the aminophenyl moiety can be reduced to form amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the bromine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline dicarboxylic acids, while reduction can produce quinoline amines.
科学的研究の応用
2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds with active sites, while the bromine atom and carboxylic acid group can participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
2-(4-Aminophenyl)quinoline-4-carboxylic acid: Lacks the bromine atom at the 6-position.
6-Bromoquinoline-4-carboxylic acid: Lacks the aminophenyl group at the 2-position.
2-(4-Nitrophenyl)-6-bromoquinoline-4-carboxylic acid: Contains a nitro group instead of an amino group.
Uniqueness
2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid is unique due to the presence of both the aminophenyl group and the bromine atom, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
475474-43-2 |
|---|---|
分子式 |
C16H11BrN2O2 |
分子量 |
343.17 g/mol |
IUPAC名 |
2-(4-aminophenyl)-6-bromoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H11BrN2O2/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(19-14)9-1-4-11(18)5-2-9/h1-8H,18H2,(H,20,21) |
InChIキー |
OMENDGPOEQYHMK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


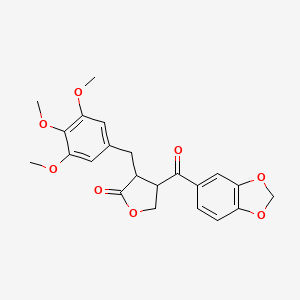
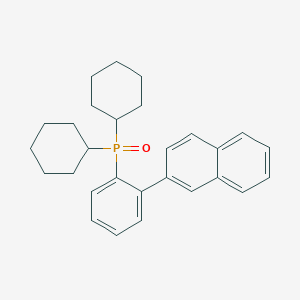
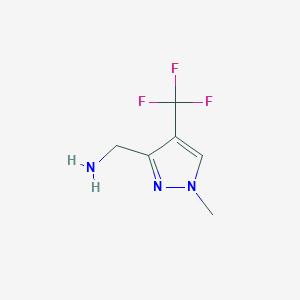
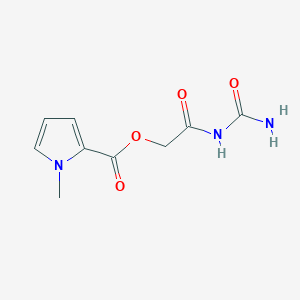
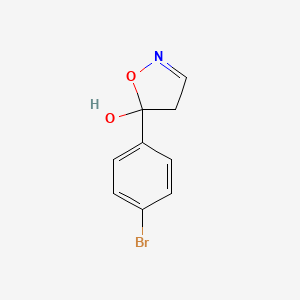



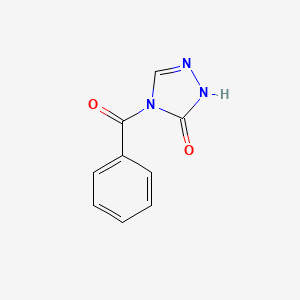
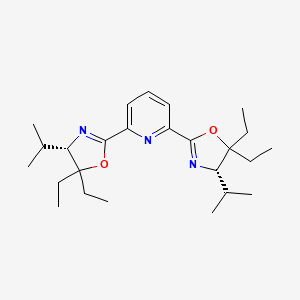
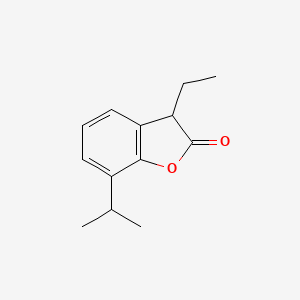
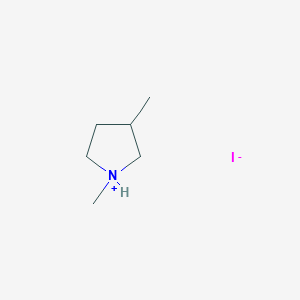
![[5-([1,1'-Biphenyl]-4-yl)-3-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B12877945.png)
![7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B12877948.png)
